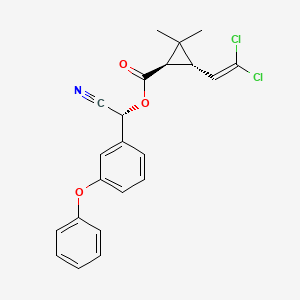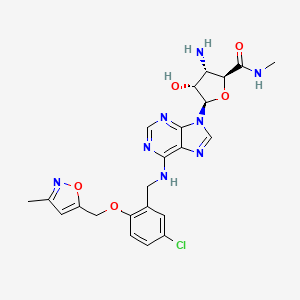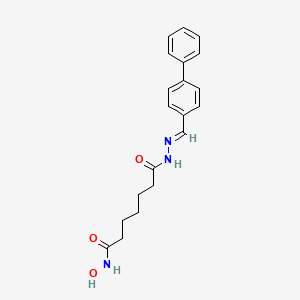
Crebinostat
Descripción general
Descripción
Crebinostat is a potent histone deacetylase (HDAC) inhibitor . It has IC50 values of 0.7 nM, 1.0 nM, 2.0 nM, and 9.3 nM for HDAC1, HDAC2, HDAC3, and HDAC6, respectively . It potently induces acetylation of both histone H3 and histone H4 and enhances the expression of the cAMP response element-binding protein (CREB) target gene Egr1 .
Synthesis Analysis
The synthesis of Crebinostat involves systematic modification of the structure of known HDAC inhibitors . The process includes the use of enzymatic assays to assess potency toward recombinant HDACs .Molecular Structure Analysis
Crebinostat shares the “cap-linker-zinc chelator” pharmacophore model . Although both are hydroxamic acids, Crebinostat differs from SAHA in the cap moiety and length of the aliphatic linker .Chemical Reactions Analysis
Crebinostat potently induces acetylation of both histone H3 and histone H4 . It also enhances the expression of the cAMP response element-binding protein (CREB) target gene Egr1 .Physical And Chemical Properties Analysis
Crebinostat has a molecular formula of C20H23N3O3 and a molecular weight of 353.41 .Aplicaciones Científicas De Investigación
Summary of the Application
Crebinostat has been found to facilitate memory formation . This is particularly relevant in the field of neuroscience, where understanding the mechanisms of memory formation is crucial.
Methods of Application or Experimental Procedures
In an object recognition task, Crebinostat was shown to facilitate memory formation by a weak training . This compound enhances acetylation of α-tubulin, and reduces the level of histone deacetylase 6, an α-tubulin deacetylase .
Results or Outcomes
The results suggest that enhanced acetylation of α-tubulin by Crebinostat contributes to its facilitatory effect on memory formation .
Cognitive Enhancement
Summary of the Application
Crebinostat is a novel cognitive enhancer that inhibits histone deacetylase activity and modulates chromatin-mediated neuroplasticity .
Methods of Application or Experimental Procedures
Whole genome transcriptome profiling of cultured mouse primary neurons treated with Crebinostat was performed, combined with bioinformatic analyses of CREB-target genes .
Results or Outcomes
The treatment increased the density of synapsin-1 punctae along dendrites in cultured neurons . In a hippocampus-dependent, contextual fear conditioning paradigm, mice systemically administered Crebinostat for a ten day time period exhibited enhanced memory .
Direcciones Futuras
Propiedades
IUPAC Name |
N'-hydroxy-N-[(E)-(4-phenylphenyl)methylideneamino]heptanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-19(9-5-2-6-10-20(25)23-26)22-21-15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1,3-4,7-8,11-15,26H,2,5-6,9-10H2,(H,22,24)(H,23,25)/b21-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIVDBATQVVQFS-RCCKNPSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Crebinostat | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




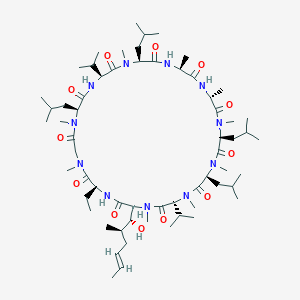
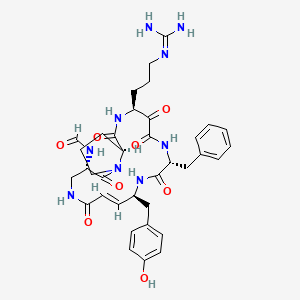
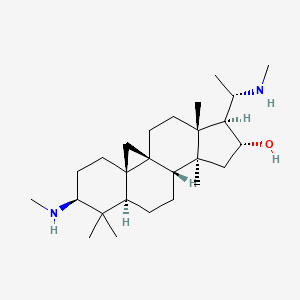
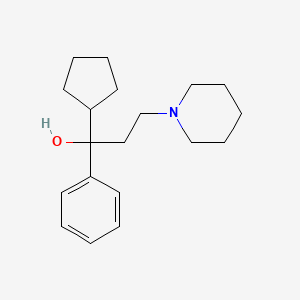

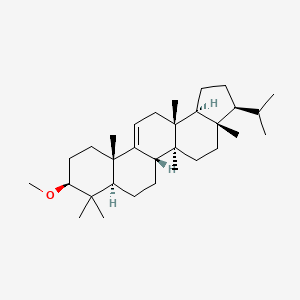
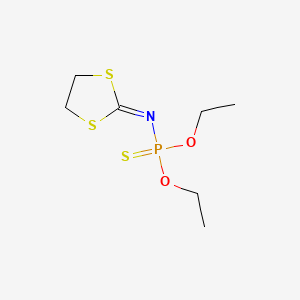
![4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1669536.png)
![2-({4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol](/img/structure/B1669537.png)
![1-[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B1669538.png)
![1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile](/img/structure/B1669539.png)
